1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone is a synthetic organic compound that features a sulfonyl azetidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the azetidine ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base, such as triethylamine.
Ethoxyethanone Addition: The final step involves the addition of the ethoxyethanone moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit cell proliferation.
Materials Science: It is explored for its potential use in the development of novel materials with unique chemical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in cell proliferation and survival. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential to disrupt microtubule assembly and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone: This compound shares a similar core structure but with a different substituent on the ethanone moiety.
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)ethanone: A simpler analog without the ethoxy group, which may exhibit different chemical reactivity and biological activity.
Uniqueness
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-ethoxyethanone is unique due to the presence of the ethoxyethanone moiety, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its solubility, stability, and overall efficacy in various applications compared to its analogs.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-2-19-9-13(16)15-7-12(8-15)20(17,18)11-5-3-10(14)4-6-11/h3-6,12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZVXZQBDEMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.